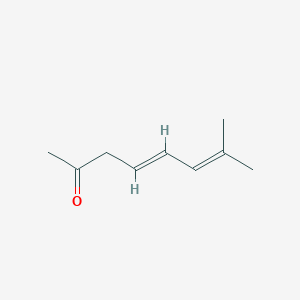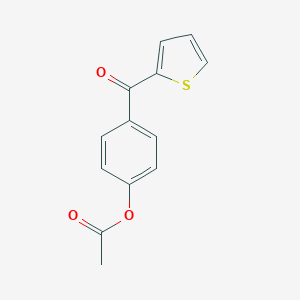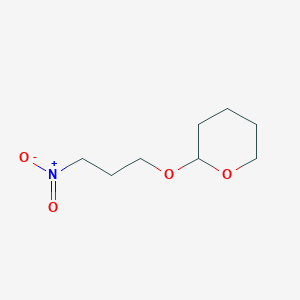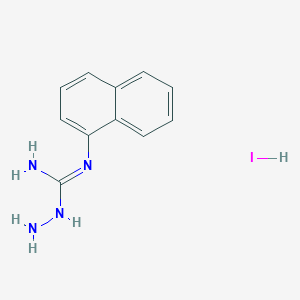
1-Amino-2-naphthalen-1-ylguanidine;hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2-naphthalen-1-ylguanidine;hydroiodide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a guanidine derivative that has been found to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-Amino-2-naphthalen-1-ylguanidine;hydroiodide is not fully understood. However, it has been found to interact with DNA and RNA, leading to inhibition of their synthesis. It has also been found to induce apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
1-Amino-2-naphthalen-1-ylguanidine;hydroiodide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. It has also been found to inhibit the activity of xanthine oxidase, an enzyme that is involved in the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Amino-2-naphthalen-1-ylguanidine;hydroiodide in lab experiments is its unique properties, such as its antimicrobial and antitumor activity. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the use of 1-Amino-2-naphthalen-1-ylguanidine;hydroiodide in scientific research. One direction is to further investigate its mechanism of action, which may lead to the development of new drugs that target DNA and RNA synthesis. Another direction is to explore its potential as a fluorescent probe for the detection of other biomolecules, such as proteins and lipids. Finally, it may be possible to modify the structure of 1-Amino-2-naphthalen-1-ylguanidine;hydroiodide to improve its properties, such as its solubility and specificity.
Synthesemethoden
The synthesis of 1-Amino-2-naphthalen-1-ylguanidine;hydroiodide can be achieved through a simple two-step process. The first step involves the reaction of 2-naphthalen-1-ylacetic acid with thionyl chloride to form 2-naphthalen-1-ylacetyl chloride. The second step involves the reaction of 2-naphthalen-1-ylacetyl chloride with guanidine to form 1-Amino-2-naphthalen-1-ylguanidine. The hydroiodide salt can be obtained by reacting 1-Amino-2-naphthalen-1-ylguanidine with hydroiodic acid.
Wissenschaftliche Forschungsanwendungen
1-Amino-2-naphthalen-1-ylguanidine;hydroiodide has been used in a variety of scientific research applications. It has been found to have antimicrobial activity against a variety of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been found to have antitumor activity against a variety of cancer cell lines, including leukemia and breast cancer. In addition, it has been used as a fluorescent probe for the detection of DNA and RNA.
Eigenschaften
CAS-Nummer |
101517-00-4 |
|---|---|
Produktname |
1-Amino-2-naphthalen-1-ylguanidine;hydroiodide |
Molekularformel |
C11H13IN4 |
Molekulargewicht |
328.15 g/mol |
IUPAC-Name |
1-amino-2-naphthalen-1-ylguanidine;hydroiodide |
InChI |
InChI=1S/C11H12N4.HI/c12-11(15-13)14-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,13H2,(H3,12,14,15);1H |
InChI-Schlüssel |
BNIKLVFYFUZMGB-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC=C2N/C(=N\[NH3+])/N.[I-] |
SMILES |
C1=CC=C2C(=C1)C=CC=C2N=C(N)NN.I |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=N[NH3+])N.[I-] |
Synonyme |
1-Amino-3-(1-naphthyl)guanidine hydroiodide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



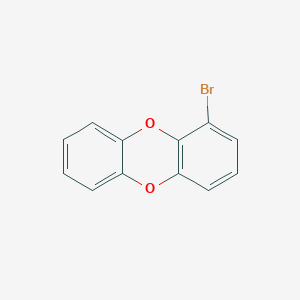

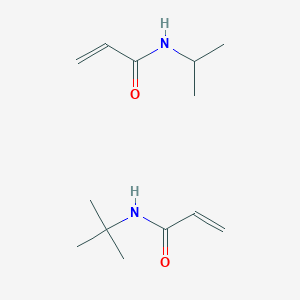
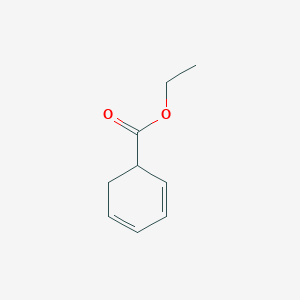
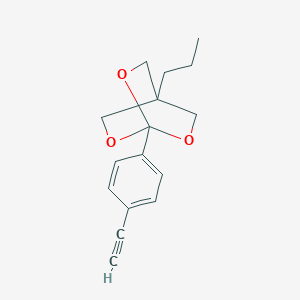
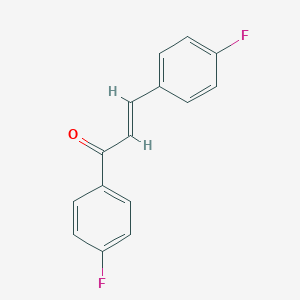
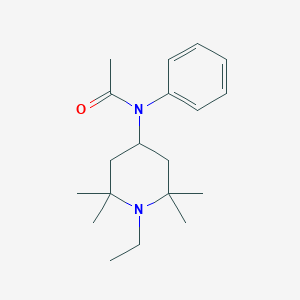
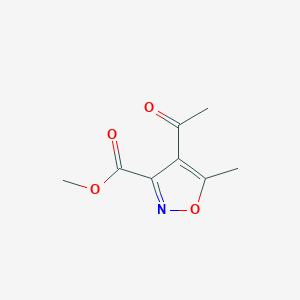
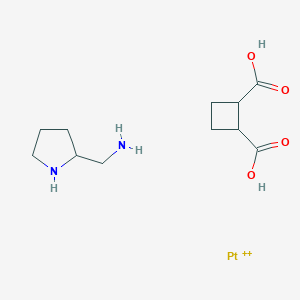
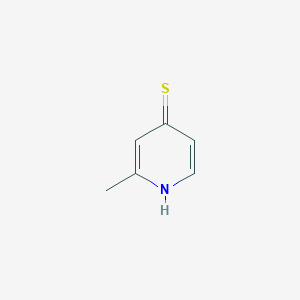
![4-Hydroxy-3-methyl-1,3-diazaspiro[4.4]nonan-2-one](/img/structure/B11342.png)
